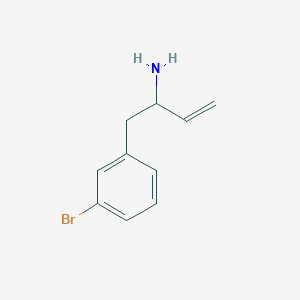

1-(3-Bromophenyl)but-3-en-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)but-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHVYRQINAFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The C10H12BrN Scaffold: Chemo-Analytic Profiling & Synthetic Utility

Executive Summary: Beyond Stoichiometry

In drug discovery, the molecular formula C10H12BrN represents more than a simple stoichiometric ratio; it defines a specific chemical space of halogenated alkaloids and aniline derivatives with a Degree of Unsaturation (DoU) of 5.[1]

This guide moves beyond basic calculation to explore the practical application of this scaffold. Specifically, we examine two distinct structural isomers that dominate this chemical space:

-

6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline: A rigid, bicyclic scaffold often used as an intermediate for androgen receptor modulators.

-

N-Allyl-4-bromo-N-methylaniline: A flexible, reactive precursor for heterocycle synthesis.

The presence of the bromine atom provides a critical "synthetic handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making these molecules high-value building blocks rather than final endpoints.

Molecular Metrics & Isotopic Signature

For the analytical scientist, the defining feature of C10H12BrN is not its average molecular weight, but its isotopic fine structure.[1] Bromine’s unique isotopic abundance (approx. 50:50 ratio of

Table 1: Physicochemical & Isotopic Profile[1][2][3]

| Metric | Value / Description | Technical Note |

| Average Molecular Weight | 226.11 g/mol | Used for bulk stoichiometry (reagent weighing). |

| Monoisotopic Mass ( | 225.0153 Da | The primary peak (M) in high-res MS.[1] |

| Isotopologue Mass ( | 227.0133 Da | The M+2 peak.[1] Essential for confirmation. |

| Degree of Unsaturation (DoU) | 5 | Implies 1 aromatic ring (4) + 1 double bond or 1 aliphatic ring.[1] |

| Isotopic Abundance | Results in a near 1:1 peak height ratio for M and M+2.[1] |

Critical Insight: In High-Resolution Mass Spectrometry (HRMS), if you observe a peak at 225.01 but the M+2 peak at 227.01 is missing or less than 10% intensity, the compound does not contain Bromine. It is likely a contaminant or a degradant (e.g., de-halogenated species).[1]

Structural Isomerism: The "Rigid vs. Flexible" Divergence

The formula C10H12BrN accommodates two radically different pharmacophores. Understanding this distinction is vital for interpreting NMR data.

Isomer A: The Rigid Scaffold (Tetrahydroquinoline)[1]

-

Structure: 6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline

-

Key Feature: Chiral center at C2.

-

Application: Used in Fragment-Based Drug Design (FBDD) as a constrained mimic of aniline. The secondary amine allows for further functionalization, while the bromine allows for library expansion via coupling.[1]

Isomer B: The Flexible Linker (Allyl-Aniline)

-

Structure: N-Allyl-4-bromo-N-methylaniline

-

Key Feature: Terminal alkene.

-

Application: A precursor for Ring-Closing Metathesis (RCM) or radical cyclization reactions to form indoles or quinolines.

Analytical Workflows (Self-Validating Protocols)

Protocol A: MS/MS Decision Logic for Bromine Confirmation

Objective: Validate the presence of the Br moiety using isotopic pattern recognition before committing to expensive NMR time.

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Why: Nitrogen bases protonate readily (

).[1]

-

-

Solvent: MeOH:H2O (50:[1]50) + 0.1% Formic Acid.[1]

-

Causality: Formic acid ensures protonation of the amine; MeOH aids volatility.

-

-

Validation Step: Observe the Isotope Fidelity .

-

Calculate the ratio:

.[1] -

Pass Criteria: Ratio must be between 0.9 and 1.1.

-

Visualization: MS Validation Workflow

The following diagram illustrates the logic flow for confirming the C10H12BrN scaffold via Mass Spec.

Figure 1: Decision logic for validating brominated compounds using Isotopic Pattern Recognition.

Protocol B: NMR Differentiation (Rigid vs. Flexible)

Objective: Distinguish between the tetrahydroquinoline (Isomer A) and the allyl-aniline (Isomer B) using 1H NMR.

Key Diagnostic Signals:

-

The "Vinyl" Region (5.0 - 6.0 ppm):

-

The "Chiral" Region (3.0 - 4.0 ppm):

-

Isomer A (Quinoline):[1] The proton at C2 (chiral center) appears as a complex multiplet due to coupling with the C3 methylene protons and the methyl group.

-

Isomer B (Allyl): Shows a clean doublet (2H) for the N-CH2-Allyl group.

-

Synthetic Utility: The Cross-Coupling Gateway

The value of C10H12BrN lies in the C-Br bond . It is rarely the final drug; it is the scaffold upon which diversity is built.

Workflow: Suzuki-Miyaura Diversification

The following workflow describes the standard protocol for converting the 6-bromo-tetrahydroquinoline scaffold into a biaryl library (e.g., for kinase inhibitor screening).

Reagents:

-

Catalyst: Pd(dppf)Cl2 (Robust, air-stable).[1]

-

Base: K2CO3 (Mild, compatible with amines).[1]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) to solubilize the inorganic base.

Figure 2: Catalytic cycle for the diversification of the C10H12BrN scaffold via Suzuki coupling.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (2023). Bromine Isotopic Composition and Atomic Weight.[2][3][4][5] Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary: N-Allyl-N-methylaniline (Structural Analog). Retrieved from [Link]

-

ResearchGate. (2015).[1] Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.[6] (Referencing 6-bromo-1,2,3,4-tetrahydroquinoline spectra). Retrieved from [Link][1][6]

Sources

- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 2. atlas.org [atlas.org]

- 3. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. researchgate.net [researchgate.net]

Advanced Technical Guide: Homoallylic Amines Containing Bromophenyl Groups

Synthesis, Functionalization, and Applications in Drug Discovery

Part 1: Executive Summary & Strategic Importance

Homoallylic amines are privileged pharmacophores in medicinal chemistry, serving as precursors to

-

Electronic Modulation: The bromine atom influences the lipophilicity (

) and metabolic stability of the amine. -

Synthetic Divergence: The aryl bromide serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid generation of diversity-oriented libraries (DOS) late in the synthetic sequence.

This guide details the stereoselective synthesis of bromophenyl-containing homoallylic amines and their subsequent transformation into complex bioactive architectures.

Part 2: Core Synthesis Strategies

Diastereoselective Indium-Mediated Allylation

The most robust method for synthesizing chiral homoallylic amines containing a bromophenyl moiety is the indium-mediated allylation of chiral

Mechanism of Action

The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) . The indium atom coordinates to both the imine nitrogen and the sulfinyl oxygen, locking the conformation and ensuring high diastereoselectivity (

Figure 1: Mechanistic pathway for the Indium-mediated allylation of chiral sulfinyl imines.

Experimental Protocol: Synthesis of (R)-N-(tert-butylsulfinyl)-1-(4-bromophenyl)but-3-en-1-amine

Objective: Synthesis of a homoallylic amine scaffold with a para-bromo handle.

Reagents:

-

(R)-N-(tert-butylsulfinyl)imine derived from 4-bromobenzaldehyde (1.0 equiv)

-

Allyl bromide (3.0 equiv)

-

Indium powder (2.0 equiv, 100 mesh)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the (R)-sulfinyl imine (1.0 mmol) in anhydrous THF (10 mL).

-

Addition: Add Allyl bromide (3.0 mmol) followed by Indium powder (2.0 mmol) in one portion.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1). The suspension will turn turbid gray/white.

-

Quench: Cool to room temperature. Quench with saturated aqueous NaHCO

(10 mL). -

Extraction: Extract with EtOAc (

mL). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (SiO

, gradient 20%

Validation Criteria:

-

Yield: Expected >85%.

-

Diastereomeric Ratio (dr): Determine by

H NMR (look for distinct tert-butyl singlets). Expected >95:5.

Part 3: Functionalization & Library Generation

Once the bromophenyl homoallylic amine is synthesized, the terminal alkene and the aryl bromide provide orthogonal reactivity handles.

Divergent Workflow

The following diagram illustrates the strategic divergence possible from the core scaffold.

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and homoallylic alkene.

Protocol: Suzuki-Miyaura Cross-Coupling

Context: Converting the 4-bromophenyl group into a biaryl system (common in GPCR ligands).

-

Mix: Combine the bromophenyl homoallylic amine (0.5 mmol), Arylboronic acid (0.75 mmol), and K

CO -

Catalyst: Add Pd(dppf)Cl

(5 mol%). -

Conditions: Degas with Argon for 5 min. Heat at 90°C for 12 h.

-

Workup: Filter through Celite, extract with EtOAc, and purify via HPLC or flash chromatography.

Part 4: Data & Optimization[1]

The following table summarizes solvent effects on the Indium-mediated allylation of 4-bromobenzaldehyde imines, highlighting the robustness of the reaction.

| Solvent | Temperature | Yield (%) | Diastereoselectivity (dr) | Notes |

| THF | 60°C | 92 | 98:2 | Optimal Conditions |

| CH | Reflux | 78 | 90:10 | Slower reaction rate |

| Water | 25°C | 85 | 60:40 | High yield but poor stereocontrol |

| DMF | 25°C | 65 | 88:12 | Difficult workup |

Table 1: Optimization of Indium-mediated allylation conditions.

Part 5: References

-

Indium-Mediated Allylation of Sulfinyl Imines:

-

Foubelo, F., & Yus, M. (2014). Indium-mediated allylation of N-tert-butanesulfinyl imines: a convenient stereoselective synthesis of chiral homoallylic amines. Organic Syntheses, 91, 179-194.

-

-

Palladium-Catalyzed Cross-Coupling of Homoallylic Substrates:

-

Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012).[1] Palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.

-

-

Applications in Drug Design (Halogen Bonding):

-

Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

-

-

General Review of Homoallylic Amine Synthesis:

-

Ding, L., et al. (2014).[2] Pd-catalyzed allylation of in situ generated α-imino anions. Organic Letters, 16(3), 720-723.

-

Sources

1-(3-Bromophenyl)but-3-en-2-amine solubility in organic solvents

Topic: 1-(3-Bromophenyl)but-3-en-2-amine: Physicochemical Profiling & Solubility Optimization Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist, Process Chemistry

Executive Summary: The Homoallylic Amine Scaffold

This compound is a high-value homoallylic amine intermediate. Its structure—comprising a meta-brominated phenyl ring, a chiral amine center, and a reactive vinyl group—serves as a "privileged scaffold" in the synthesis of complex heterocycles, peptidomimetics, and alkaloid analogs.

For the researcher, this compound presents a classic amphiphilic challenge :

-

The Lipophilic Domain: The 3-bromophenyl moiety drives high LogP (estimated ~2.6–2.9), facilitating interaction with hydrophobic binding pockets but limiting aqueous solubility.

-

The Polar Domain: The primary amine (

) provides a handle for salt formation and hydrogen bonding, creating a pH-dependent solubility switch.

This guide details the solubility landscape of this compound, providing validated protocols for solvent selection, extraction, and thermodynamic solubility determination.

Theoretical Solubility Profile

Before initiating wet chemistry, we must establish the theoretical boundaries based on Structure-Property Relationships (SPR).

Structural Dissection & Predicted Properties

| Feature | Chemical Moiety | Effect on Solubility |

| Lipophilicity | 3-Bromophenyl | Significantly decreases water solubility; enhances solubility in DCM, Toluene, and EtOAc. |

| Polarity/Basicity | Primary Amine ( | High pKa (~9.5–10.0). Protonation at pH < 8.0 drastically increases aqueous solubility. |

| Sterics/Shape | Homoallylic Linker | Flexible chain allows moderate solubility in alcohols; vinyl group is sensitive to oxidation in chlorinated solvents over time. |

Solvent Compatibility Matrix

-

High Solubility (>100 mg/mL):

-

Moderate Solubility (10–50 mg/mL):

-

Esters/Ethers: Ethyl Acetate, THF, MTBE.

-

Non-polar Aromatics: Toluene (Temperature dependent; good for crystallization).

-

-

Low Solubility (<1 mg/mL):

-

Alkanes: Hexanes, Heptane (Antisolvents for precipitation).

-

Aqueous (pH > 10): Insoluble as free base.

-

Critical Workflows: Extraction & Purification

The most common bottleneck with this compound is isolating the free base from reaction mixtures. We utilize its pH-dependent solubility switch for purification without chromatography.

Acid-Base Extraction Protocol

-

Objective: Remove neutral impurities (unreacted starting materials) and isolate pure amine.

-

Mechanism: The amine partitions into water at pH 2 (as ammonium salt) and into organic solvent at pH 12 (as free base).

Step-by-Step Methodology:

-

Dissolution: Dissolve crude mixture in DCM (preferred) or Ethyl Acetate.

-

Acid Wash: Extract organic layer with 1M HCl (aq) (

).-

Observation: The amine moves to the aqueous phase (Top or Bottom depends on organic solvent density).

-

Action: Discard the organic layer (contains neutral impurities).

-

-

Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12.

-

Visual: The solution will turn cloudy/oily as the free base crashes out.

-

-

Re-Extraction: Extract the basic aqueous phase with DCM (

). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate.

Visualization: Acid-Base Partitioning Logic

Figure 1: Purification logic utilizing the pH-dependent solubility switch of the amine.

Experimental Protocol: Thermodynamic Solubility Determination

For drug development applications (e.g., formulation or bioassay), "visual" solubility is insufficient. You must determine Thermodynamic Equilibrium Solubility .

Scope: This protocol uses HPLC-UV to quantify the exact concentration of the compound in a saturated solution.[3]

Reagents & Equipment

-

Compound: >10 mg of this compound (solid/oil).

-

Solvent: Phosphate Buffer (pH 7.4), FaSSIF (Simulated Intestinal Fluid), or Organic Solvent of choice.

-

Equipment: Thermomixer (shaker), Centrifuge, HPLC-UV/Vis.

Protocol Steps

-

Saturation: Weigh ~2 mg of compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Check: Ensure undissolved solid/oil is visible. If clear, add more compound until saturation is visually confirmed.

-

-

Equilibration: Shake at 25°C (or 37°C) for 24 hours at 750 rpm.

-

Why: Kinetic solubility (precipitation from DMSO) often overestimates solubility. 24h shaking ensures the crystal lattice energy is overcome (thermodynamic equilibrium).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Sampling: Carefully aspirate the supernatant.

-

Critical: Do not disturb the pellet.

-

-

Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC.

-

Calculation: Compare peak area to a standard calibration curve (0.1 – 100 µM).

-

Crystallization Strategies

As an oil or low-melting solid, this compound is difficult to handle. Converting it to a crystalline salt improves stability and solubility in aqueous media.

Recommended Salt Forms:

-

Hydrochloride (HCl):

-

Method: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise.

-

Outcome: White precipitate. Highly water-soluble, hygroscopic.

-

-

Tartrate/Oxalate:

-

Method: Dissolve free base in Ethanol. Add 1 equivalent of L-Tartaric acid in warm Ethanol. Cool slowly.

-

Outcome: Crystalline needles. Good for resolution of the chiral center.

-

Solvent Selection for Crystallization (Antisolvent Method)

Figure 2: Antisolvent crystallization workflow for amine salts.

References

-

Raytor. (2026). Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods in Practice. Retrieved from

-

Evotec. (n.d.). Thermodynamic Solubility Assay Protocols. Retrieved from

-

PubChem. (2025).[4] Compound Summary: But-3-en-2-amine derivatives. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Homoallylic Amines and Allylation Protocols. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: (E)-4-(3-Bromophenyl)but-3-en-2-one. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Addition of Vinylmagnesium Bromide to 3-Bromophenyl Imines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of organometallic reagents, such as Grignard reagents, to imines represents a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of structurally diverse amines.[1][2] This application note provides a detailed technical guide for the 1,2-addition of vinylmagnesium bromide to imines derived from 3-bromoaniline and various aldehydes. The resulting products, α-vinyl-3-bromoanilines, are versatile synthetic intermediates. The vinyl group can be further functionalized, and the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.[3]

This document will delve into the mechanistic underpinnings of the reaction, provide comprehensive, step-by-step protocols for the synthesis of the imine precursors and the subsequent Grignard addition, and offer insights into reaction optimization and troubleshooting.

Theoretical Background

The overall transformation involves a two-step sequence: the formation of a 3-bromophenyl imine followed by the nucleophilic addition of vinylmagnesium bromide.

Part 1: Imine Formation

Imines, also known as Schiff bases, are typically formed through the acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone.[4][5] The reaction is reversible and proceeds through a carbinolamine intermediate.[5][6] Removal of water drives the equilibrium towards the formation of the imine.[4][5]

Mechanism of Imine Formation:

-

Nucleophilic Attack: The lone pair of the primary amine (3-bromoaniline) attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[4][5]

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).[4][6]

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[4][6]

-

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.[4]

Part 2: Nucleophilic Addition of Vinylmagnesium Bromide

Grignard reagents are potent nucleophiles and strong bases. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. The addition of vinylmagnesium bromide to the imine is a classic example of a 1,2-nucleophilic addition.

Mechanism of Grignard Addition:

-

Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the nitrogen atom of the imine. This coordination increases the electrophilicity of the imine carbon.

-

Nucleophilic Attack: The nucleophilic vinyl group attacks the electrophilic imine carbon, forming a new carbon-carbon bond. This results in the formation of a magnesium amide salt intermediate.

-

Hydrolysis (Workup): The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the nitrogen atom and hydrolyze the magnesium salts, yielding the final secondary amine product.[7][8]

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and flame-dried glassware.[8][9] Vinyl bromide is a volatile and flammable liquid. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Benzylidene-3-bromoaniline (Imine Precursor)

This protocol describes the synthesis of a representative imine from 3-bromoaniline and benzaldehyde.

Materials:

-

3-Bromoaniline

-

Benzaldehyde (freshly distilled)[10]

-

Absolute Ethanol

-

Round-bottom flask

-

Stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-bromoaniline and freshly distilled benzaldehyde.[10]

-

Stir the mixture at room temperature. An exothermic reaction should occur, accompanied by the separation of water.[11]

-

After the initial reaction subsides (approximately 15 minutes), add absolute ethanol to the reaction mixture with vigorous stirring.[11]

-

Cool the mixture in an ice bath for 30 minutes to induce crystallization of the imine product.[11]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Air-dry the product. For higher purity, the crude product can be recrystallized from ethanol.[11]

Protocol 2: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser (with drying tube)

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: Ensure all glassware is meticulously cleaned and flame-dried under a stream of inert gas to remove any traces of moisture.[7]

-

Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently warm the flask until violet iodine vapors are observed, which helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature under a continuous flow of inert gas.

-

Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere. Add anhydrous THF to the flask to cover the magnesium turnings.[7]

-

Initiation: Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction.[7][8] The reaction is typically initiated by observing bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[8][13] The resulting dark grey solution is the vinylmagnesium bromide reagent.[13]

Protocol 3: Nucleophilic Addition of Vinylmagnesium Bromide to N-Benzylidene-3-bromoaniline

This protocol details the addition of the prepared Grignard reagent to the imine.

Materials:

-

N-Benzylidene-3-bromoaniline (from Protocol 1)

-

Vinylmagnesium bromide solution (from Protocol 2)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (flame-dried)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Imine Solution: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the N-benzylidene-3-bromoaniline in anhydrous THF.

-

Cooling: Cool the imine solution to 0 °C using an ice bath.[7]

-

Grignard Addition: Slowly add the prepared vinylmagnesium bromide solution to the stirred imine solution via a dropping funnel, maintaining the temperature at 0 °C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[7]

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7][8] This will protonate the intermediate and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[7]

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

| Entry | Aldehyde Precursor | Imine Yield (%) | Grignard Addition Yield (%) |

| 1 | Benzaldehyde | ~85-95 | ~70-85 |

| 2 | 4-Methoxybenzaldehyde | ~90-98 | ~75-90 |

| 3 | 4-Chlorobenzaldehyde | ~80-90 | ~65-80 |

| 4 | 2-Naphthaldehyde | ~85-95 | ~70-85 |

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualization

Reaction Mechanism

Caption: Figure 1: Reaction Mechanism.

Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is flame-dried and solvents are anhydrous.[7]- Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[13] |

| Low yield of the amine product. | - Incomplete Grignard formation.- Hydrolysis of the Grignard reagent.- Side reactions (e.g., reduction of the imine). | - Ensure complete consumption of magnesium during Grignard preparation.- Maintain a strict inert atmosphere throughout the reaction.[8]- Control the reaction temperature during the Grignard addition. |

| Formation of biphenyl as a major byproduct. | - Coupling reaction between unreacted bromobenzene (if used as a starting material for Grignard) and the Grignard reagent. | - This is more common with aryl Grignard reagents but can occur. Ensure slow addition of the halide to the magnesium. |

| Difficulty in purifying the final product. | - Presence of unreacted starting materials or byproducts. | - Optimize the stoichiometry of the reactants.- Employ careful column chromatography with a gradient elution if necessary. |

Conclusion

The nucleophilic addition of vinylmagnesium bromide to 3-bromophenyl imines is a robust and versatile method for the synthesis of α-vinyl-3-bromoanilines. These products are valuable intermediates for further synthetic transformations, offering multiple points for diversification. By following the detailed protocols and considering the troubleshooting guide provided, researchers can successfully implement this methodology to access a wide range of novel amine-containing compounds for applications in drug discovery and materials science. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity.

References

-

Preparation of vinylmagnesium bromide. PrepChem.com. Available at: [Link]

-

Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv. Available at: [Link]

-

Addition of Benzylic and Allylic Organozinc and Grignard Reagents to Resin-Bound Imines To Provide α-Branched Secondary Amines Bearing a Wide Variety of Functional Groups. Utility in the Synthesis of β-3 Adrenergic Receptor Agonists. ACS Publications. Available at: [Link]

-

vinyl bromide. Organic Syntheses Procedure. Available at: [Link]

-

Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. PMC. Available at: [Link]

-

An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Publishing. Available at: [Link]

-

Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. PMC. Available at: [Link]

-

Addition of benzylic and allylic organozinc and Grignard reagents to resin-bound imines to provide alpha-branched secondary amines bearing a wide variety of functional groups. Utility in the synthesis of beta-3 adrenergic receptor agonists. PubMed. Available at: [Link]

-

Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH. Available at: [Link]

-

Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. RSC Publishing. Available at: [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]

- Preparation of certain organomagnesium chlorides in ethylene polyethers. Google Patents.

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Working with Hazardous Chemicals. Available at: [Link]

-

Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Semantic Scholar. Available at: [Link]

-

Grignard Reaction. Web Pages. Available at: [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]

-

Propose mechanisms for the three imine-forming reactions just shown. Pearson. Available at: [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. ACS Publications. Available at: [Link]

-

19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry | OpenStax. Available at: [Link]

- Purification of amine reaction mixtures. Google Patents.

-

10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fundamentals of Organic Chemistry - NC State University Libraries. Available at: [Link]

-

benzalaniline. Organic Syntheses Procedure. Available at: [Link]

-

Reactions of allylic Grignard reagents and unsaturated amines. ACS Publications. Available at: [Link]

-

One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available at: [Link]

-

Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

-

A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. ResearchGate. Available at: [Link]

-

Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science (RSC Publishing). Available at: [Link]

-

Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC. Available at: [Link]

-

Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Addition of benzylic and allylic organozinc and Grignard reagents to resin-bound imines to provide alpha-branched secondary amines bearing a wide variety of functional groups. Utility in the synthesis of beta-3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

Palladium-catalyzed cross-coupling of 1-(3-Bromophenyl)but-3-en-2-amine

Executive Summary & Strategic Analysis

The Molecule: 1-(3-Bromophenyl)but-3-en-2-amine is a high-value chiral scaffold containing three distinct reactive centers:

-

Aryl Bromide (C-Br): The intended site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).[1]

-

Homoallylic Primary Amine (

): A potent Lewis base capable of poisoning Pd catalysts or participating in competing N-arylation.[1] -

Terminal Alkene (

): Susceptible to Heck coupling or Pd-mediated isomerization to the internal alkene (conjugation with the phenyl ring).[1]

The Challenge:

The primary failure mode in coupling this substrate is catalyst deactivation via amine coordination, followed by racemization of the C2 chiral center. Standard Pd sources (

The Solution: This guide details a Ligand-Controlled Chemoselective Protocol utilizing Buchwald’s 3rd Generation Precatalysts (specifically XPhos Pd G3 or G2 ).[1] These bulky, electron-rich biaryl phosphine ligands sterically preclude amine binding to the metal center, enabling high-yield C-C bond formation without N-protection.

Reaction Decision Framework

Before initiating wet chemistry, assess the substrate tolerance using the following logic flow.

Figure 1: Strategic decision tree for selecting the coupling pathway based on tolerance for risk regarding racemization and yield.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Free Amine Compatible)

Best for: Rapid library synthesis where avoiding protection/deprotection steps is prioritized.[1]

Mechanism of Action: The XPhos ligand is sufficiently bulky to prevent the primary amine of the substrate from binding to the Palladium(0) intermediate. The use of a precatalyst (G3/G2) ensures the immediate release of the active L-Pd(0) species without requiring reduction by the amine, which can lead to side products.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: XPhos Pd G3 (preferred) or G2 (2.0 – 4.0 mol%)

-

Base:

(0.5 M aqueous solution, degassed) -

Solvent: THF or 1,4-Dioxane (HPLC Grade)[1]

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (

) to remove -

Solvent Addition: Add THF (

concentration relative to substrate) via syringe. -

Base Addition: Add degassed 0.5 M

(2.0 equiv) via syringe.-

Note: Do not use carbonate bases (

) if the boronic acid is protodeboronation-prone (e.g., 2-heterocyclic boronic acids).[1]

-

-

Reaction: Heat the mixture to 60 °C for 2–4 hours.

-

Critical Control: Monitor via LC-MS.[1] If conversion is slow, increase to 80 °C, but do not exceed 80 °C to prevent thermal isomerization of the terminal alkene.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine (

Protocol B: Two-Step Protection-Coupling (High Fidelity)

Best for: Scale-up (>10g) or when absolute retention of chirality is required.

Rationale: Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the alpha-proton, securing the stereocenter.

Step 1: Boc-Protection [1]

-

Dissolve substrate in DCM (

).[1] -

Add

(1.5 equiv) and -

Stir at RT for 2 hours. Wash with 1M citric acid (removes amines), then brine.[1] Concentrate.

-

Yield Target: >95% (Quantitative).[1]

-

Step 2: Coupling (Standard Conditions)

-

Catalyst:

(3 mol%) is sufficient for Boc-protected substrates.[1] -

Conditions: Toluene/Water (4:1),

(2.0 equiv), 80 °C, 4 hours. -

Deprotection: Treat crude with 4M HCl in Dioxane or TFA/DCM (1:4) at 0 °C to RT.

Post-Reaction Purification: Palladium Scavenging

Requirement: For pharmaceutical applications, residual Pd must be <10 ppm.[2]

Protocol:

-

Dissolve the crude organic product in THF or EtOAc (

). -

Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to crude mass).

-

Stir at 40 °C for 4 hours or RT overnight.

-

Filter through a 0.45 µm PTFE pad.

-

Concentrate filtrate.

-

Validation: Verify Pd levels using ICP-MS.

-

Data & Troubleshooting Guide

Table 1: Optimization Parameters

| Variable | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 | Bulky ligand prevents amine coordination; G3 activates faster than G2 at low temp. |

| Base | Mild enough to prevent racemization; buffers reaction pH.[1] | |

| Solvent | THF or Dioxane | High solubility for organic substrate; miscible enough with water for phase transfer. |

| Temp | 60°C | Optimal balance. >80°C risks alkene migration; <40°C is too slow.[1] |

Troubleshooting:

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning by the amine.

-

Fix: Switch to Protocol B (Boc-protection) OR increase catalyst loading to 5 mol%.

-

-

Problem: Isomerization of Alkene (Terminal to Internal).

-

Cause: "Pd-Hydride" species forming during the reaction (often from

-hydride elimination side cycles).[1] -

Fix: Reduce reaction time. Ensure strict Argon atmosphere. Add 10 mol% p-Benzoquinone (oxidant) to scavenge Pd-H species (advanced technique).

-

-

Problem: Racemization.

-

Cause: Base is too strong (

).[1] -

Fix: Switch from Carbonates to Phosphates (

) or Fluorides (

-

References

-

Buchwald, S. L., et al. (2013). Precatalysts for Suzuki-Miyaura Coupling of Unprotected Amines.[1][3] Journal of the American Chemical Society.[4] [1]

-

Molander, G. A., et al. (2012).[1] Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborates.[1] Organic Letters.[1][4][5][6] [1]

-

Biotage Application Note. (2023). Metal Scavenging: Removal of Palladium from Pharmaceutical Intermediates.[7][8]

-

Hartwig, J. F. (2014).[4] Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts.[1][4][9] Organic Letters.[1][4][5][6] [1]

Sources

- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. onyxipca.com [onyxipca.com]

- 3. nasc.ac.in [nasc.ac.in]

- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

- 5. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 6. Protected primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. Screening - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)but-3-en-2-amine

Abstract

This guide details the strategic integration of 1-(3-Bromophenyl)but-3-en-2-amine (hereafter Compound A ) into Suzuki-Miyaura cross-coupling workflows. As a chiral homoallylic amine scaffold, Compound A presents a unique set of chemoselective challenges: the potential for palladium catalyst poisoning by the free primary amine, and the risk of alkene isomerization/racemization under basic conditions at elevated temperatures. This note provides two validated protocols: a robust Protection-First Strategy (Method A) for scale-up and high-fidelity stereochemical retention, and a Direct Coupling Strategy (Method B) utilizing Buchwald precatalysts for rapid library synthesis.

Molecule Profile & Strategic Analysis

Structural Properties[1]

-

IUPAC Name: this compound

-

Role: Chiral building block for drug discovery (e.g., peptidomimetics, CNS active agents).

-

Key Motifs:

-

Meta-Bromoaryl: The reactive handle for cross-coupling. Sterically accessible but electronically deactivated compared to para-isomers.

-

Chiral Allylic Amine System: The stereocenter at C2 is sensitive. The terminal alkene is prone to Pd-catalyzed migration to form an internal enamine (which tautomerizes to an imine), destroying the stereocenter.

-

Free Primary Amine: A strong

-donor capable of sequestering Pd(II) species, leading to catalyst arrest (poisoning).

-

The "Protect vs. Direct" Decision Matrix

The primary decision point in utilizing Compound A is whether to mask the amine.

| Feature | Method A: Boc-Protection (Recommended) | Method B: Direct Coupling (Advanced) |

| Catalyst Compatibility | High (Standard Pd sources like | Restricted (Requires bulky ligands like XPhos/SPhos) |

| Step Count | 3 (Protect | 1 (Direct Coupling) |

| Stereo-Integrity | Excellent (Carbamate prevents chelation) | Moderate (Risk of racemization via hydride shift) |

| Purification | Easy (Lipophilic intermediate) | Difficult (Polar/Zwitterionic product) |

| Use Case | Scale-up (>1g), GMP, Valuable Boronic Acids | HTE Screening, MedChem Library Generation |

Mechanistic Visualization

The following diagram illustrates the competitive pathways during the coupling of Compound A. Note how the free amine can intercept the Pd(II) intermediate unless hindered by bulky ligands or protection.

Figure 1: Mechanistic pathway showing the competition between productive transmetallation and non-productive amine coordination (poisoning).

Experimental Protocols

Method A: The "Gold Standard" (Boc-Protection Route)

Best for: Scale-up, preserving chirality, and using standard laboratory catalysts.

Step 1: N-Boc Protection

The alkene in Compound A is stable to standard Boc conditions.

-

Setup: Dissolve Compound A (1.0 equiv) in DCM (0.2 M).

-

Reagents: Add

(1.5 equiv). Cool to 0°C.[1][2] -

Addition: Add

(1.1 equiv) portion-wise. -

Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

-

Workup: Wash with 0.5M HCl (rapidly, to avoid deprotection), then sat.

. Dry over -

Yield Target: >95% (Colorless oil/solid).

Step 2: Suzuki Coupling of N-Boc Intermediate

-

Reagents:

-

N-Boc-Compound A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%). Why? The ferrocenyl ligand is robust and resists displacement by the carbamate. -

Base:

(2.0 equiv) or

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly (sparge with Ar for 15 min).

-

Conditions: Heat to 80°C for 4–12 hours.

-

Critical Note: Do not exceed 90°C to prevent thermal migration of the double bond.

-

-

Workup: Dilute with EtOAc, wash with water. Purify via silica flash chromatography.

Step 3: Deprotection (Optional)

Standard TFA/DCM (1:4) or 4M HCl in Dioxane at 0°C

Method B: The "Direct Coupling" (Advanced Route)

Best for: High-throughput screening (HTS), library synthesis, or when deprotection is undesirable.

This method relies on Buchwald Precatalysts (specifically Generation 3 or 4) which contain bulky biarylphosphine ligands (XPhos or SPhos). These ligands create a steric shell around the Pd center, preventing the free amine of Compound A from coordinating (poisoning) the catalyst.

Protocol

-

Vessel: Microwave vial or sealable pressure tube (inert atmosphere required).

-

Reagents:

-

Compound A (Unprotected) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

-

Alternative:

(2 mol%) + XPhos (8 mol%).

-

-

Base:

(Tribasic Potassium Phosphate) (2.0 equiv).-

Why?

is milder than alkoxides, reducing the risk of alkene isomerization.

-

-

-

Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1).

-

Why? Biphasic systems often protect the free amine in the aqueous phase or interface while the coupling happens in the organic phase.

-

-

Conditions:

-

Thermal: 80°C for 2–6 hours.

-

Microwave: 100°C for 30 minutes (High risk of isomerization; validate first).

-

-

Workup:

-

The product is a free amine. Acidify aqueous layer to pH 2 to pull product into water. Wash organic layer (removes impurities). Basify aqueous layer to pH 10. Extract product into DCM.

-

Troubleshooting & Optimization Guide

Use this decision tree to resolve common failure modes.

Figure 2: Troubleshooting logic for Suzuki coupling of amino-aryl alkenes.

Quantitative Comparison of Conditions

| Variable | Standard (Not Recommended) | Optimized (Method B) |

| Catalyst | XPhos Pd G3 | |

| Base | ||

| Solvent | DMF (Promotes decomposition) | n-BuOH/H2O or Dioxane/H2O |

| Temp | >100°C | 60–80°C |

References

-

Maiti, D., Buchwald, S. L., et al. (2011).[3] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science.

-

Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Bruno, N. C., Buchwald, S. L., et al. (2013). "Improved Synthesis of Buchwald-Hartwig Precatalysts." Organic Process Research & Development.

-

BenchChem. (2025).[1] "Protocol for N-Boc Protection of Primary Amines." BenchChem Technical Guides.

-

Sigma-Aldrich. (2024). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." Technical Library.

Disclaimer: This protocol involves the use of transition metals and organic solvents.[2][4] Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use. Perform all reactions in a fume hood.

Sources

Ellman auxiliary synthesis of alpha-substituted phenethylamines

Application Note: High-Fidelity Synthesis of -Substituted Phenethylamines via the Ellman Auxiliary

Executive Summary

The

This protocol prioritizes the Ketimine Reduction Route , which offers the most direct access to the target scaffold from stable aryl-ketone precursors. We utilize Titanium(IV) ethoxide [Ti(OEt)

Key Advantages of this Protocol:

-

Stereocontrol: Predictable induction of chirality via a cyclic transition state.

-

Scalability: Avoids unstable aldehyde intermediates common in alternative routes.

-

Purity: Crystalline intermediates often allow upgrading of optical purity without chromatography.

Mechanistic Strategy & Logic

The success of the Ellman auxiliary relies on the electronic and steric properties of the tert-butanesulfinyl group. Unlike simple imines, N-sulfinyl imines are activated electrophiles but resistant to enolization, preventing racemization at the

The Stereochemical Pivot

The critical step is the diastereoselective reduction of the N-sulfinyl ketimine.

-

Condensation: Ti(OEt)

acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the ketimine. -

Reduction: The bulky tert-butyl group forces the reducing agent to attack from the less hindered face. Using a coordinating reducing agent like L-Selectride (lithium tri-sec-butylborohydride) creates a rigid, chelated transition state (involving the sulfinyl oxygen and the metal), maximizing diastereoselectivity compared to non-chelating agents like NaBH

.

Pathway Visualization

Figure 1: Critical pathway for the asymmetric synthesis of phenethylamines via the Ellman auxiliary.

Detailed Experimental Protocol

Safety Note: Phenylacetone derivatives may be regulated in some jurisdictions. Ensure all local compliance laws are met. All steps must be performed in a fume hood.

Phase 1: Condensation (Formation of the N-Sulfinyl Ketimine)

Objective: Convert the ketone to the active sulfinimine.

Reagents:

-

Aryl Ketone (e.g., 1-phenyl-2-propanone derivative) [1.0 equiv]

-

(R)- or (S)-tert-Butanesulfinamide [1.1 equiv]

-

Titanium(IV) ethoxide (Ti(OEt)

) [2.0 equiv] -

Solvent: Anhydrous THF (0.5 M concentration relative to ketone)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Mixing: Add the Aryl Ketone and (R)-tert-Butanesulfinamide to the flask.

-

Solvation: Add anhydrous THF via syringe. Stir to dissolve.

-

Activation: Add Ti(OEt)

dropwise via syringe. The solution may turn slightly yellow/orange. -

Reaction: Stir the mixture at Room Temperature for 12–24 hours.

-

Note: For sterically hindered ketones, mild heating (40–50°C) may be required. Monitor by TLC or LC-MS (look for disappearance of ketone and appearance of the imine mass: M + 105).

-

-

Quench: Once complete, pour the reaction mixture into an equal volume of Brine while stirring vigorously. A thick white precipitate (Titanium salts) will form.

-

Workup: Filter the suspension through a pad of Celite. Wash the filter cake with Ethyl Acetate (EtOAc).

-

Isolation: Dry the organic phase over Na

SO -

Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The sulfinimine is stable and often crystalline.

Phase 2: Diastereoselective Reduction

Objective: Set the chiral center.

Reagents:

-

N-Sulfinyl Ketimine (from Phase 1) [1.0 equiv]

-

L-Selectride (1.0 M in THF) [1.5 equiv]

-

Solvent: Anhydrous THF

Procedure:

-

Cooling: Dissolve the Sulfinimine in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 2 hours.

-

Checkpoint: TLC should show complete consumption of the starting imine.

-

-

Quench: Slowly add Methanol at -78°C to quench excess hydride. Allow the solution to warm to Room Temperature.

-

Workup: Dilute with EtOAc and wash with saturated NH

Cl solution. Dry organic layer (Na -

Analysis: Determine Diastereomeric Ratio (dr) via

H NMR or Chiral HPLC.-

Expectation: L-Selectride typically yields >90:10 to 99:1 dr. If NaBH

was used (at 0°C), dr might be lower (e.g., 80:20).

-

Phase 3: Deprotection (Cleavage of the Auxiliary)

Objective: Release the free amine.

Reagents:

-

HCl (4.0 M in Dioxane or MeOH) [4.0 equiv]

-

Solvent: Methanol (MeOH)[1]

Procedure:

-

Dissolution: Dissolve the Sulfinamide intermediate in MeOH.

-

Cleavage: Add the HCl solution . Stir at Room Temperature for 1–2 hours.

-

Workup (Amine Salt): Concentrate the solvent to dryness. Triturate the residue with Diethyl Ether to remove non-polar byproducts. The solid remaining is the pure Amine Hydrochloride Salt .

-

Free Base (Optional): Dissolve salt in water, basify with 1M NaOH, and extract into DCM.

Data Analysis & Troubleshooting

Comparative Reagent Performance

| Reducing Agent | Temperature | Typical Yield | Typical dr | Mechanism Note |

| L-Selectride | -78°C | 85-95% | >95:5 | Steric bulk enforces strict chelation control. |

| NaBH | 0°C | 90-98% | 75:25 - 85:15 | Faster, cheaper, but less selective. |

| DIBAL-H | -78°C | 60-80% | Variable | Often leads to over-reduction or ring opening if not controlled. |

Troubleshooting Guide

Problem: Low conversion during condensation.

-

Root Cause: Steric hindrance of the ketone or wet Ti(OEt)

. -

Solution: Increase Ti(OEt)

to 3.0 equiv and heat to reflux (65°C). Ensure reagents are fresh.

Problem: Low diastereoselectivity (dr < 80:20).

-

Root Cause: Temperature fluctuation during reduction or lack of coordinating solvent.

-

Solution: Ensure strict -78°C maintenance. Switch from NaBH

to L-Selectride.

Problem: "Gummy" precipitate during Ti workup.

-

Root Cause: Incomplete hydrolysis of Titanium salts.

-

Solution: Use a specific "Celite/Brine" quench protocol: Add brine dropwise to the reaction mixture before filtration to granulate the titanium salts.

Alternative Workflow: Grignard Addition

If the target requires an exotic

Figure 2: Alternative route using Grignard addition to aldimines.

This route is particularly useful for library synthesis where the benzyl group is varied using different Grignard reagents against a standard acetaldehyde-derived sulfinimine.

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research. Link

-

Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1] "Asymmetric Synthesis of Chiral Amines by the Highly Diastereoselective 1,2-Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines". Tetrahedron. Link

-

Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews. Link

-

Organic Syntheses. (2005). "Synthesis of (S)-(-)-tert-Butanesulfinamide". Org.[2][3][4][5][6][7] Synth. 82, 157. Link

-

Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[1] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society.[8] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]

- 3. Role of Titnium Reagents in Carbonyl Compounds Reactions [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 6. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 7. TiCl4/Et3N-Mediated Condensation of Acetate and Formate Esters: Direct Access to β-Alkoxy- and β-Aryloxyacrylates [organic-chemistry.org]

- 8. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]

Application Notes and Protocols for 1-(3-Bromophenyl)but-3-en-2-amine in Peptidomimetic Synthesis

Introduction: Expanding the Chemical Space of Peptidomimetics

The journey from a biologically active peptide to a viable therapeutic agent is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility leading to reduced receptor affinity.[1][2][3][4] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][2][3] A cornerstone of modern peptidomimetic design is the incorporation of non-natural amino acids, which can introduce novel structural and functional motifs.[5][6] These unique building blocks allow for precise control over the conformation, stability, and biological activity of the resulting molecule.[5][6]

This guide introduces 1-(3-Bromophenyl)but-3-en-2-amine , a novel synthetic amino acid analogue, as a versatile building block for peptidomimetic synthesis. Its unique trifunctional nature—a homoallylic amine backbone, a terminal vinyl group, and a meta-substituted bromophenyl ring—provides a rich platform for creating structurally diverse and functionally complex peptidomimetics. We will explore its synthesis, incorporation into peptide sequences, and subsequent post-synthetic modifications that unlock a wide array of therapeutic and research possibilities.

Structural Features and Strategic Advantages

The power of this compound lies in its distinct chemical moieties, each contributing to its utility in drug design:

-

The Homoallylic Amine Core: As a crucial intermediate in the synthesis of nitrogen-containing natural products and pharmaceuticals, the homoallylic amine structure provides a unique spacing and conformational influence on the peptide backbone.[7][8][9][10]

-

The Terminal Vinyl Group: This functional group serves as a powerful synthetic handle. It can be used to introduce conformational constraints by forming cyclic structures through ring-closing metathesis with other unsaturated residues.[11] Additionally, it is amenable to a variety of chemical transformations, including hydroamination, oxidation, and Michael additions, allowing for further diversification.

-

The 3-Bromophenyl Ring: The bromine atom on the aromatic ring is not merely a bulky side chain; it is a gateway to extensive chemical modification.[12][13][14] It serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[15][16][17]

Proposed Synthesis of the Building Block

As a novel compound, a standardized synthesis for this compound may not be commercially established. Below is a proposed, robust synthetic route based on well-established organic chemistry principles.

Synthetic Workflow

Caption: Proposed synthetic route for Fmoc-protected this compound.

Detailed Protocol for Synthesis

Step 1: Imine Formation

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol, add a solution of ammonia in ethanol (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours until TLC analysis indicates the complete consumption of the aldehyde.

-

Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Nucleophilic Allylation

-

Dissolve the crude imine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add allylmagnesium bromide (1.1 eq, 1M solution in THF) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Step 3: N-terminal Fmoc Protection

-

Dissolve the purified amine (1.0 eq) in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Add 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) portion-wise.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography to yield the Fmoc-protected building block ready for solid-phase peptide synthesis (SPPS).

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative of this compound can be readily incorporated into peptide sequences using standard automated or manual SPPS protocols.

SPPS Workflow

Sources

- 1. wjarr.com [wjarr.com]

- 2. rroij.com [rroij.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 10. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficient introduction of aryl bromide functionality into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Grignard Addition to meta-Bromo Nitrile Intermediates

Welcome to the technical support center for troubleshooting Grignard additions to meta-bromo nitrile intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with m-bromobenzonitrile is resulting in a very low yield of the desired ketone. What are the most common culprits?

Low yields in this specific Grignard reaction can be traced back to several key areas, often compounding one another. A systematic approach to troubleshooting is critical.

1. Grignard Reagent Quality and Activity:

-

Decomposition: Grignard reagents are highly sensitive to moisture and air.[1][2][3] Exposure to even trace amounts of water will quench the reagent, converting it to the corresponding alkane and rendering it inactive for nucleophilic addition.[2][3][4] All glassware must be rigorously dried (flame- or oven-dried), and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5]

-

Incomplete Formation: The passivating layer of magnesium oxide on magnesium turnings can prevent or slow down the reaction with the organic halide, leading to a lower concentration of the active Grignard reagent than anticipated.[6][7][8]

2. Reaction Conditions:

-

Temperature: While many Grignard reactions are run at reflux in THF, reactions involving substrates with potentially acidic protons or other sensitive functionalities can benefit from lower temperatures (e.g., 0 °C) to minimize side reactions.[5]

-

Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity.[8] While diethyl ether and THF are standard, the use of a co-solvent like toluene with diethyl ether has been shown to improve the yield of the ketone product by reducing side reactions.[9]

3. Competing Side Reactions:

-

Protonation by Acidic Protons: Grignard reagents are strong bases.[10][11][12] If your Grignard reagent has β-hydrogens, it can act as a base and deprotonate any acidic protons in the reaction mixture, including those on other starting materials or even trace water.[13]

-

Wurtz Coupling: The formation of biphenyl-type byproducts (R-R) can occur, consuming the Grignard reagent.[14]

4. Workup Procedure:

-

Incomplete Hydrolysis: The initial product of the Grignard addition to a nitrile is a magnesium imine salt.[15][16] This intermediate must be hydrolyzed, typically with aqueous acid, to yield the final ketone.[15][17] Incomplete hydrolysis will directly lead to a lower yield of the desired product.[5]

Q2: I am observing the recovery of a significant amount of my m-bromobenzonitrile starting material. What is causing this lack of reactivity?

The recovery of starting material points towards issues with either the Grignard reagent's formation and activity or the reaction conditions being suboptimal for the addition to the nitrile.

Troubleshooting Steps:

-

Verify Grignard Reagent Concentration: It is crucial to determine the exact concentration of your Grignard reagent via titration before use. This ensures you are using the correct stoichiometry. A common method involves titration against a solution of I₂ in THF.[18][19]

-

Activate the Magnesium: The magnesium oxide layer is a frequent cause of failed or sluggish Grignard formations.[20]

-

Chemical Activation: Use a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6][7][18][21] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[7]

-

Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle just before use can also be effective.[18]

-

-

Optimize Reaction Temperature and Time: The addition of a Grignard reagent to a nitrile is generally slower than to a more reactive carbonyl compound like an aldehyde or ketone. Consider increasing the reaction time or temperature (refluxing in THF) if initial attempts at lower temperatures were unsuccessful.

-

Consider Catalysis: For sterically hindered substrates or less reactive Grignard reagents, the addition to nitriles can be sluggish. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), has been shown to significantly improve the rate and yield of the reaction by forming a more reactive organozinc species in situ.[22]

Advanced Troubleshooting and Mechanistic Insights

Q3: My reaction is producing a significant amount of a dimeric byproduct. What is the mechanism of this side reaction and how can I prevent it?

The formation of dimeric species, often from the coupling of the Grignard reagent's organic group, is a known side reaction.

Mechanism of Dimer Formation (Wurtz-type Coupling):

This side reaction is thought to proceed through a radical mechanism that can occur during the formation of the Grignard reagent itself. An electron transfer from the magnesium surface to the organic halide forms a radical intermediate. While this can proceed to form the Grignard reagent, two of these radicals can also couple to form a dimer.

Prevention Strategies:

-

Control the Rate of Addition: When preparing the Grignard reagent, add the organic halide to the magnesium turnings slowly. This maintains a low concentration of the organic halide and the resulting radical intermediate, minimizing the likelihood of dimerization.

-

Solvent Effects: The choice of solvent can influence the rates of the desired Grignard formation versus side reactions. Ethereal solvents like THF are generally preferred as they effectively solvate and stabilize the Grignard reagent.[8]

-

Use of Additives: The addition of LiCl to form a "Turbo-Grignard" reagent can sometimes improve yields and reduce side reactions by breaking up dimeric and oligomeric Grignard species in solution, leading to a more reactive monomeric species.[1]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings with 1,2-Dibromoethane

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a minimal amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

Add a few drops of 1,2-dibromoethane.

-

If the reaction does not start spontaneously (indicated by the evolution of ethylene gas), gently warm the flask with a heat gun until bubbling is observed.[7]

-

Once activation is confirmed, you can proceed with the slow addition of your organic halide to form the Grignard reagent.

Protocol 2: Zinc Chloride Catalyzed Grignard Addition to m-Bromobenzonitrile

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (0.2 equivalents).

-

Add the Grignard reagent (2.3 equivalents) to the zinc chloride and stir the solution at room temperature for 30 minutes.

-

Add the m-bromobenzonitrile (1.0 equivalent) to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

This protocol is adapted from Hatano, M., et al. (2016).[22]

Visualizing the Process

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting Grignard additions.

Reaction Mechanism: Grignard Addition to a Nitrile

Caption: The pathway from nitrile to ketone via a Grignard reaction.

Data Summary

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent through coordination.[8] |

| Co-Solvent | Toluene (optional) | Can reduce side reactions and improve ketone yield.[9] |

| Temperature | 0 °C to Reflux | Lower temperatures can minimize side reactions; higher temperatures may be needed for less reactive substrates.[5] |

| Mg Activation | I₂, 1,2-dibromoethane | Removes the passivating MgO layer, ensuring efficient reaction initiation.[6][7] |

| Catalyst | ZnCl₂ (optional) | Recommended for sterically hindered or less reactive substrates to increase reaction rate.[22] |

| Workup | Aqueous Acid (e.g., HCl, H₂SO₄) | Ensures complete hydrolysis of the intermediate imine to the final ketone product.[5] |

References

-

MasterOrganicChemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

-

Lundgren, R. J., & Stradiotto, M. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 875-878. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reagents and Acid Reactions. Retrieved from [Link]

-

Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]

-

Capdevila, M., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 10(4), 2537-2546. [Link]

-

Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Gr.... Retrieved from [Link]

-

Rogers, H. R., et al. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 100(17), 5403-5409. [Link]

-